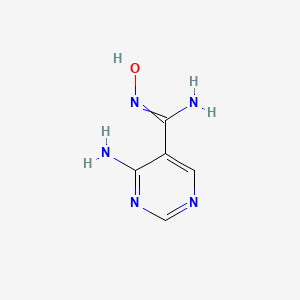
4-amino-N'-hydroxypyrimidine-5-carboximidamide
Overview
Description
4-amino-N'-hydroxypyrimidine-5-carboximidamide is a heterocyclic organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is characterized by the presence of an amino group at the 4-position and an amidoxime group at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N'-hydroxypyrimidine-5-carboximidamide typically involves the condensation of malononitrile with an amide-bearing group such as formamide or benzamidine. This reaction proceeds through a versatile intermediate, resulting in the formation of the desired compound . Another method involves the use of ammonium acetate and n-butanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-amino-N'-hydroxypyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: m-CPBA, t-BuOOH, iron-porphyrin
Reduction: LiAlH4
Substitution: NH4I, copper catalysts
Major Products Formed: The major products formed from these reactions include nitriles, amides, and various substituted pyrimidine derivatives .
Scientific Research Applications
4-amino-N'-hydroxypyrimidine-5-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-amino-N'-hydroxypyrimidine-5-carboximidamide involves its ability to undergo oxidation and release nitric oxide (NO). This process is catalyzed by hemoproteins such as cytochrome P450 or horseradish peroxidase (HRP) . The released NO can then interact with various molecular targets and pathways, leading to biological effects such as vasodilation and inhibition of thrombus formation .
Comparison with Similar Compounds
4-Aminoquinoline: Known for its antimalarial properties.
1,2,4-Oxadiazoles: Used in energetic materials and exhibit similar reactivity patterns.
Pyrazolo[1,5-a]pyrimidine: Features an “amino-nitro-amino” arrangement and is used in heat-resistant explosives.
Uniqueness: 4-amino-N'-hydroxypyrimidine-5-carboximidamide is unique due to its dual functional groups (amino and amidoxime), which provide a versatile platform for various chemical transformations and applications. Its ability to release NO upon oxidation further distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H7N5O |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-amino-N'-hydroxypyrimidine-5-carboximidamide |
InChI |
InChI=1S/C5H7N5O/c6-4-3(5(7)10-11)1-8-2-9-4/h1-2,11H,(H2,7,10)(H2,6,8,9) |
InChI Key |
DZDICULWHSCYPT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

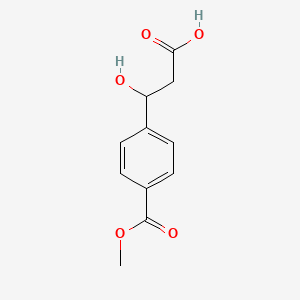
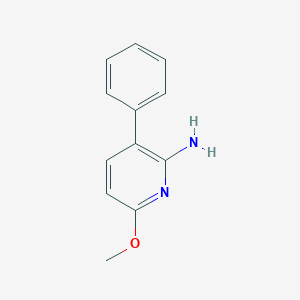
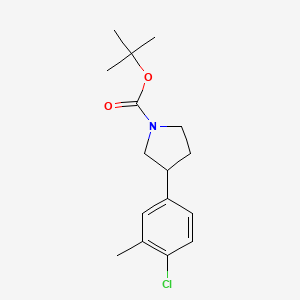
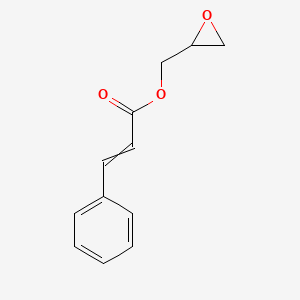
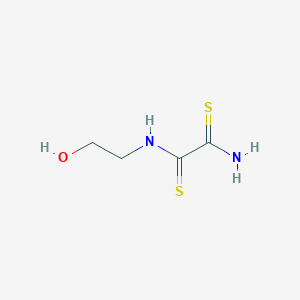
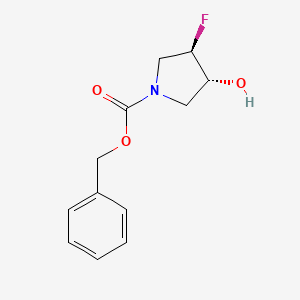
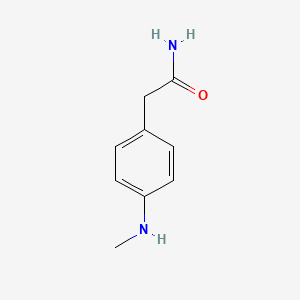
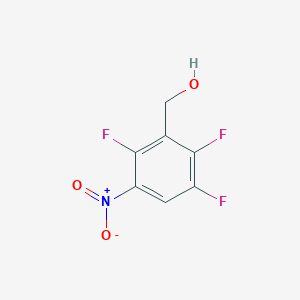
![1-(4-Fluorobenzyl)-N-hydroxy-3-[(2-methoxyethoxy)methyl]-N-methyl-1H-pyrrolo[2,3-c]pyridine-5-carboxamide](/img/structure/B8522811.png)
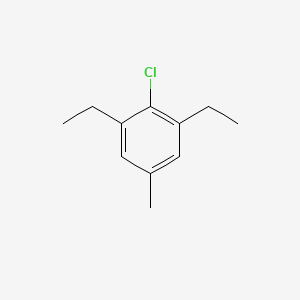
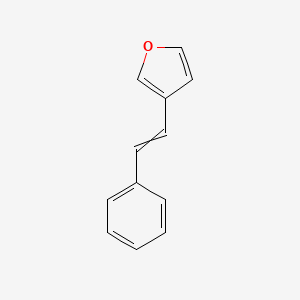
![ethyl 2-[2-[2-(dimethylamino)ethylamino]ethyl]-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B8522841.png)
![1-[5-(Benzyloxy)pyridin-2-yl]-4-(methanesulfonyl)piperazine](/img/structure/B8522843.png)
